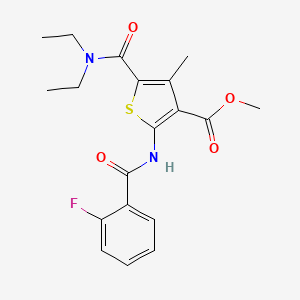![molecular formula C20H22N2O3S B3436785 N-{4-[(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)SULFONYL]PHENYL}ACETAMIDE](/img/structure/B3436785.png)
N-{4-[(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)SULFONYL]PHENYL}ACETAMIDE
Descripción general
Descripción
N-{4-[(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)SULFONYL]PHENYL}ACETAMIDE is a complex organic compound that belongs to the class of sulfonylphenylacetamides This compound is characterized by the presence of a quinoline ring system substituted with trimethyl groups and a sulfonyl group attached to a phenylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)SULFONYL]PHENYL}ACETAMIDE typically involves multiple steps. One common method starts with the preparation of 2,2,4-trimethyl-1,2-dihydroquinoline, which can be synthesized via the condensation of aniline with acetone in the presence of a catalyst such as tungstophosphoric acid supported on γ-Al2O3 . The resulting quinoline derivative is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group . Finally, the sulfonylated intermediate is reacted with phenylacetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)SULFONYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Aplicaciones Científicas De Investigación
N-{4-[(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)SULFONYL]PHENYL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-{4-[(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)SULFONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. These interactions result in the modulation of various cellular pathways, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline: A precursor in the synthesis of the target compound, known for its antioxidant properties.
Sulfonylphenylacetamides: A class of compounds with similar structural features and potential biological activities.
Uniqueness
N-{4-[(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)SULFONYL]PHENYL}ACETAMIDE is unique due to the combination of the quinoline and sulfonylphenylacetamide moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
N-[4-(2,2,4-trimethylquinolin-1-yl)sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-14-13-20(3,4)22(19-8-6-5-7-18(14)19)26(24,25)17-11-9-16(10-12-17)21-15(2)23/h5-13H,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOYHHRXMPVNCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-METHYLBENZOYL)-1-[4-(PHENYLAMINO)PHENYL]THIOUREA](/img/structure/B3436703.png)
![N-[({4-[acetyl(methyl)amino]phenyl}amino)carbonothioyl]-2-nitrobenzamide](/img/structure/B3436704.png)
![2-[(Biphenyl-4-ylcarbonyl)amino]-5-methyl-4-phenylthiophene-3-carboxamide](/img/structure/B3436715.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B3436732.png)
![METHYL 3-[({5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE](/img/structure/B3436733.png)

![N-(2-bromophenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3436762.png)
![1-[[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B3436766.png)
![2-[(2-PHENYLMETHANESULFONYLETHYL)SULFANYL]-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE](/img/structure/B3436770.png)

![2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE](/img/structure/B3436782.png)
![1-AMINO-2-CYANO-3-{4-[(2-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE](/img/structure/B3436788.png)
![7-[(3,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B3436795.png)
![N-(4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B3436797.png)
